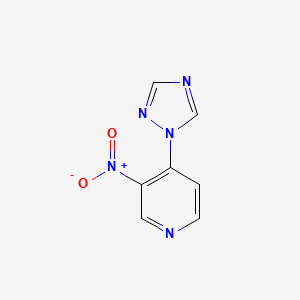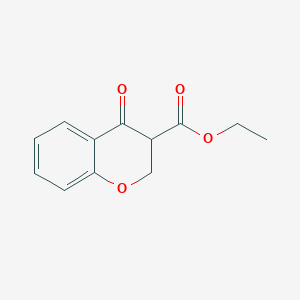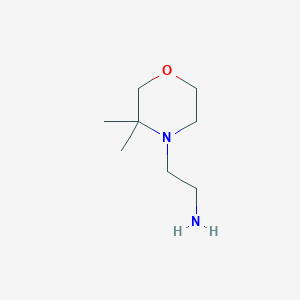![molecular formula C11H19NSi B1532638 4-[2-(Trimethylsilyl)ethyl]aniline CAS No. 17961-95-4](/img/structure/B1532638.png)
4-[2-(Trimethylsilyl)ethyl]aniline
Descripción general
Descripción
4-[2-(Trimethylsilyl)ethyl]aniline is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethyl chain, which is further connected to an aniline moiety. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Trimethylsilyl)ethyl]aniline typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction proceeds under mild conditions and results in the formation of the desired product with high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar palladium-catalyzed coupling reactions. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(Trimethylsilyl)ethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are typically used.
Substitution: Substitution reactions often involve the use of fluoride ions to remove the trimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
4-[2-(Trimethylsilyl)ethyl]aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of novel pharmaceuticals and biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Trimethylsilyl)ethyl]aniline involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating the selective modification of other functional groups in the molecule. This allows for precise control over the reactivity and stability of the compound during chemical reactions .
Comparación Con Compuestos Similares
- 2-[(Trimethylsilyl)ethynyl]aniline
- 4-(Trimethylsilyl)ethynyl aniline
Comparison: 4-[2-(Trimethylsilyl)ethyl]aniline is unique due to the presence of the ethyl chain connecting the trimethylsilyl group to the aniline moiety. This structural feature imparts distinct reactivity and stability compared to other similar compounds, such as 2-[(Trimethylsilyl)ethynyl]aniline and 4-(Trimethylsilyl)ethynyl aniline .
Propiedades
IUPAC Name |
4-(2-trimethylsilylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENZLPBXUQYNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-aminophenyl)methoxy]butan-1-ol](/img/structure/B1532563.png)










